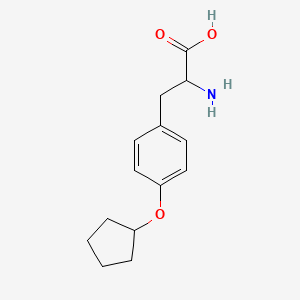
(R)-2-(3-bromophenyl)piperidine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3-bromophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H14BrN•HCl It is a piperidine derivative, where the piperidine ring is substituted with a bromophenyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-bromophenyl)piperidine hydrochloride typically involves the reaction of ®-2-(3-bromophenyl)piperidine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out at room temperature. The product is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-bromophenyl)piperidine hydrochloride may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(3-bromophenyl)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form different products.
Reduction: The compound can be reduced to remove the bromine atom, forming a different piperidine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction may produce piperidine derivatives without the bromine atom.
Applications De Recherche Scientifique
®-2-(3-bromophenyl)piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of ®-2-(3-bromophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can interact with hydrophobic pockets in the target protein, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Bromophenoxy)piperidine hydrochloride
- 3-(4-Bromophenoxy)piperidine hydrochloride
- 1-(3-Bromophenyl)piperidine
Uniqueness
®-2-(3-bromophenyl)piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring. This unique structure can result in different biological activities and chemical reactivity compared to other similar compounds. For example, the position of the bromine atom can influence the compound’s binding affinity to receptors or its reactivity in chemical reactions.
Propriétés
Formule moléculaire |
C11H15BrClN |
|---|---|
Poids moléculaire |
276.60 g/mol |
Nom IUPAC |
(2R)-2-(3-bromophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11;/h3-5,8,11,13H,1-2,6-7H2;1H/t11-;/m1./s1 |
Clé InChI |
WJPCCPSHEGNAIM-RFVHGSKJSA-N |
SMILES isomérique |
C1CCN[C@H](C1)C2=CC(=CC=C2)Br.Cl |
SMILES canonique |
C1CCNC(C1)C2=CC(=CC=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032650.png)










